molecular formula C15H16N4OS B2488068 1-ethyl-3-methyl-5-thioxo-6-(p-tolyl)-5,6-dihydro-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one CAS No. 2034603-26-2

1-ethyl-3-methyl-5-thioxo-6-(p-tolyl)-5,6-dihydro-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one

Cat. No.: B2488068
CAS No.: 2034603-26-2
M. Wt: 300.38
InChI Key: NIXUTFIBRITOSK-UHFFFAOYSA-N
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Description

1-Ethyl-3-methyl-5-thioxo-6-(p-tolyl)-5,6-dihydro-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one is a complex organic compound belonging to the class of pyrazolopyrimidinones. This compound features a pyrazolo[4,3-d]pyrimidinone core with various substituents, including ethyl, methyl, thioxo, and p-tolyl groups. Due to its intricate structure, it has garnered interest in various scientific fields, particularly in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. One common approach is the Biginelli reaction, which is a versatile method for constructing dihydropyrimidinones and thiones. The reaction involves the condensation of an aldehyde, β-keto ester, and urea or thiourea under acidic conditions. The specific conditions, such as temperature, solvent, and catalyst, can vary depending on the desired yield and purity.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize efficiency and minimize by-products. Continuous flow chemistry and automated synthesis platforms can be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or halides.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo derivatives.

  • Reduction: Production of reduced forms of the compound.

  • Substitution: Introduction of different functional groups at specific positions on the core structure.

Scientific Research Applications

This compound has shown potential in various scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new chemical reactions.

  • Biology: Its biological activity has been explored in studies related to antimicrobial, antiviral, and anticancer properties.

  • Medicine: Potential therapeutic applications are being investigated, particularly in the treatment of infectious diseases and cancer.

  • Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

  • Pyrazolopyrimidinones

  • Thiazoles

  • Dihydropyrimidinones

  • Thiadiazoles

Properties

IUPAC Name

1-ethyl-3-methyl-6-(4-methylphenyl)-5-sulfanylidene-4H-pyrazolo[4,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4OS/c1-4-18-13-12(10(3)17-18)16-15(21)19(14(13)20)11-7-5-9(2)6-8-11/h5-8H,4H2,1-3H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIXUTFIBRITOSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)NC(=S)N(C2=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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